十四烷基烟酸

描述

Synthesis Analysis

The synthesis of nicotinamide derivatives, including structures related to tetradecyl nicotinate, involves various chemical reactions. For instance, nicotinic acid derivatives have been synthesized through oxidative addition and coupling reactions. The synthesis of Tetraphenylantimony nicotinate showcases the reaction of pentaphenylantimony with triphenylantimony bis(nicotinate), indicating a method that could potentially be adapted for tetradecyl nicotinate synthesis (Sharutin et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of nicotinate derivatives can be conducted using techniques such as X-ray diffraction, revealing coordination behaviors and geometries. For example, tetraphenylantimony nicotinate demonstrates a distorted trigonal bipyramidal coordination, which provides insight into how tetradecyl nicotinate might similarly form complex structures (Sharutin et al., 2004).

Chemical Reactions and Properties

Nicotinamide and its derivatives participate in various chemical reactions, influencing their functional properties. Coordination with metals, as seen in complexes containing nicotinamide, alters the vibrational spectra and indicates the potential for diverse chemical reactivity and interaction mechanisms, which could also apply to tetradecyl nicotinate derivatives (Bayari et al., 2003).

科学研究应用

皮肤病应用:烟酰胺及其衍生物已显示出对治疗各种皮肤病的有效性。例如,四环素结合烟酰胺已有效用于大疱性类天疱疮和其他皮肤病 (Peoples & Fivenson,1992)。类似地,发现四环素和烟酰胺的组合在 6-8 周内清除大疱性类天疱疮的皮肤损伤方面很有用 (Kolbach 等,1995)。

调节炎症反应:烟酰胺已被确认为促炎细胞因子的有效调节剂,使其成为自身免疫性水疱性疾病的有用治疗方式 (Abdelmaksoud,2017)。

治疗非黑色素瘤皮肤癌:口服烟酰胺已被证明可以减少经皮水分流失,表明其在治疗非黑色素瘤皮肤癌中的潜力 (Chen 等,2016)。

心血管和代谢紊乱:烟酰胺核糖,一种烟酸形式,已被证明具有健康益处,包括对心血管、神经退行性和代谢紊乱的潜在治疗 (Mehmel 等,2020)。

皮肤屏障功能:肉豆蔻酰烟酸,烟酸的衍生物,已被发现可以增加光损伤皮肤中的 NAD、表皮分化和屏障功能,表明其在限制光化性皮肤损伤进展中的作用 (Jacobson 等,2007)。

与年龄相关的疾病:与烟酰胺相关的 NAD+ 稳态的改变存在于与年龄相关的疾病中,如神经变性、糖尿病和癌症 (Katsyuba 等,2020)。

作用机制

Target of Action

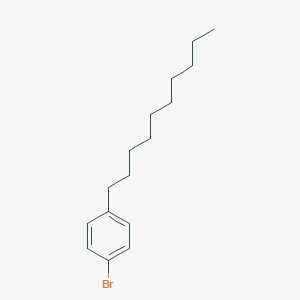

Tetradecyl nicotinate, also known as Myristyl nicotinate, is a lipophilic derivative of Nicotinic acid . It primarily targets the skin, specifically the epidermal layer . It is developed to deliver Nicotinic acid into the skin .

Mode of Action

Myristyl nicotinate is an ester prodrug . As a prodrug, it is inactive in its administered form and is designed to deliver the active compound, Nicotinic acid, into the skin . Once it penetrates the skin, it is metabolized into Nicotinic acid, which then exerts its effects .

Biochemical Pathways

It is known that nicotinic acid, the active compound delivered by myristyl nicotinate, plays a crucial role in various biochemical pathways, including the metabolism of glucose, insulin, and blood lipids .

Pharmacokinetics

The lipophilic nature of Myristyl nicotinate allows it to penetrate the skin effectively, enhancing its bioavailability .

Result of Action

Myristyl nicotinate shows to stimulate epidermal differentiation in photodamaged skin, increasing skin NAD content and strengthening the skin barrier . It is used for treatment and prevention of conditions that involve skin barrier impairment such as chronic photodamage and atopic dermatitis or for mitigating skin barrier impairment that results from therapy such as retinoids or steroids .

Action Environment

The action of Myristyl nicotinate is influenced by various environmental factors. For instance, the condition of the skin, including its hydration level and the presence of any damage or disease, can affect the absorption and efficacy of the compound . Furthermore, external factors such as temperature and humidity may also influence the stability and action of Myristyl nicotinate .

属性

IUPAC Name |

tetradecyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-23-20(22)19-15-14-16-21-18-19/h14-16,18H,2-13,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGLGJWCZSCAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181770 | |

| Record name | Tetradecyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetradecyl nicotinate | |

CAS RN |

273203-62-6 | |

| Record name | Tetradecyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273203626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QWM6I035C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)

![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)

![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)